Superior Anticancer Potency Against Renal Cancer Cells: Compound 1 vs Doxorubicin
Thiadiazolyl carboxamide derivative 1 (compound 1) demonstrated significantly lower IC₅₀ than doxorubicin in the renal cancer cell line RXF393, indicating superior single‑agent potency in this tumor type [1]. In the colon HT29 line, derivative 1 was less potent than doxorubicin, whereas in melanoma LOX IMVI cells the two compounds exhibited comparable activity [1]. These cell‑line‑dependent potency differences highlight a tumor‑type selectivity pattern not achieved by the broad‑spectrum cytotoxic doxorubicin.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀, µM) against human cancer cell lines |
|---|---|
| Target Compound Data | RXF393: 7.01 ± 0.39; HT29: 24.3 ± 1.29; LOX IMVI: 9.55 ± 0.51 |
| Comparator Or Baseline | Doxorubicin: RXF393: 13.54 ± 0.82; HT29: 13.50 ± 0.71; LOX IMVI: 6.08 ± 0.32 |
| Quantified Difference | RXF393: 1.9‑fold lower IC₅₀ (higher potency); HT29: 1.8‑fold higher IC₅₀ (lower potency); LOX IMVI: 1.6‑fold higher IC₅₀ |
| Conditions | MTT assay; 48 h drug exposure; cell lines RXF393 (renal), HT29 (colon), LOX IMVI (melanoma) |
Why This Matters
The 1.9‑fold potency advantage in renal cancer cells, combined with reduced activity in colon cancer cells, suggests a tumor‑type‑specific therapeutic profile that may guide procurement for renal carcinoma research programs.
- [1] Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Int. J. Mol. Sci. 2025, 26 (2), 863. View Source
